molecular formula C8H11ClO3 B056932 [1-(Chlorocarbonyl)cyclobutyl]methyl acetate CAS No. 114671-91-9

[1-(Chlorocarbonyl)cyclobutyl]methyl acetate

Cat. No. B056932
M. Wt: 190.62 g/mol
InChI Key: ROOSNNZFQWHOSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(Chlorocarbonyl)cyclobutyl]methyl acetate, also known as CCl4MA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Scientific Research Applications

[1-(Chlorocarbonyl)cyclobutyl]methyl acetate has been studied for its potential applications in various fields, including organic chemistry, materials science, and medicinal chemistry. In organic chemistry, [1-(Chlorocarbonyl)cyclobutyl]methyl acetate has been used as a reagent for the synthesis of various compounds, including β-lactams and α,β-unsaturated ketones. In materials science, [1-(Chlorocarbonyl)cyclobutyl]methyl acetate has been used as a precursor for the synthesis of metal-organic frameworks (MOFs) and other porous materials. In medicinal chemistry, [1-(Chlorocarbonyl)cyclobutyl]methyl acetate has been studied for its potential as an anticancer agent and as a tool for drug delivery.

Mechanism Of Action

The mechanism of action of [1-(Chlorocarbonyl)cyclobutyl]methyl acetate is not fully understood, but it is believed to involve the formation of reactive intermediates that can react with nucleophiles, such as DNA and proteins. This can lead to DNA damage and protein modification, which can ultimately lead to cell death.

Biochemical And Physiological Effects

[1-(Chlorocarbonyl)cyclobutyl]methyl acetate has been shown to exhibit cytotoxic effects in various cancer cell lines, including breast cancer and lung cancer. It has also been shown to induce apoptosis and inhibit cell migration and invasion. In addition, [1-(Chlorocarbonyl)cyclobutyl]methyl acetate has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

One advantage of using [1-(Chlorocarbonyl)cyclobutyl]methyl acetate in lab experiments is its high reactivity, which allows for the synthesis of a wide range of compounds. However, this high reactivity can also be a limitation, as it can lead to the formation of unwanted byproducts and can make handling the compound hazardous.

Future Directions

There are several future directions for research on [1-(Chlorocarbonyl)cyclobutyl]methyl acetate. One area of interest is the development of new synthetic methods for [1-(Chlorocarbonyl)cyclobutyl]methyl acetate and its derivatives. Another area of interest is the exploration of its potential as an anticancer agent and drug delivery tool. Additionally, there is potential for the use of [1-(Chlorocarbonyl)cyclobutyl]methyl acetate in the synthesis of new materials with unique properties.

properties

CAS RN

114671-91-9

Product Name

[1-(Chlorocarbonyl)cyclobutyl]methyl acetate

Molecular Formula

C8H11ClO3

Molecular Weight

190.62 g/mol

IUPAC Name

(1-carbonochloridoylcyclobutyl)methyl acetate

InChI

InChI=1S/C8H11ClO3/c1-6(10)12-5-8(7(9)11)3-2-4-8/h2-5H2,1H3

InChI Key

ROOSNNZFQWHOSW-UHFFFAOYSA-N

SMILES

CC(=O)OCC1(CCC1)C(=O)Cl

Canonical SMILES

CC(=O)OCC1(CCC1)C(=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Thionyl chloride (1.65 ml, 22.7 mmol) was added to neat 1-acetoxymethylcyclobutanecarboxylic acid (3.3 g, 18.9 mmol). The resulting mixture was stirred at room temperature for 1 hour, then heated on a steam bath for 5 minutes. After cooling, the excess thionyl chloride, HCl and SO2 were removed under reduced pressure (water aspirator). The remained residue was purified by distillation to provide the desired product as a colorless oil: bp 51°-3° C. (0.02 mm); NMR (CDCl3) δ=1.8~2.7 (9H, m containing a singlet at 2.04 δ), 4.40 (2H, s).
Quantity
1.65 mL
Type
reactant
Reaction Step One
Name
1-acetoxymethylcyclobutanecarboxylic acid
Quantity
3.3 g
Type
reactant
Reaction Step One

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